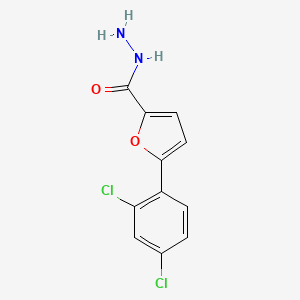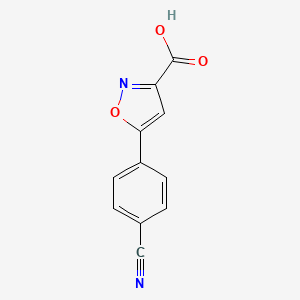
5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid
概要
説明
5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid is a chemical compound with the CAS Number: 1375064-45-1 . It has a molecular weight of 214.18 . The IUPAC name for this compound is 5-(4-cyanophenyl)-3-isoxazolecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6N2O3/c12-6-7-1-3-8(4-2-7)10-5-9(11(14)15)13-16-10/h1-5H,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Synthesis and Antitumor Activity
- Antitumor Activity of Isoxazolylcarbamides
- 5-Phenylisoxazol-3-carboxylic acids were transformed into isoxazolylcarbamides, some of which showed high antitumor activity, suggesting potential in cancer therapy (Potkin et al., 2014).
Synthesis and Reactivity
- Synthesis of Isoxazole Derivatives
- Isoxazole derivatives, including those with isoxazole-4-carboxylic acid, have been synthesized using various methods, contributing to the development of new compounds with potential applications in pharmaceuticals and agrochemicals (Serebryannikova et al., 2019), (Vitale & Scilimati, 2013).
Pharmaceutical Research
- Carbonic Anhydrase Inhibitors
- Isoxazole-containing sulfonamides, including isoxazole-4-carboxylic acid derivatives, have been synthesized and evaluated as inhibitors of carbonic anhydrase, suggesting their potential in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).
Antimicrobial Activity
- Antibacterial and Antifungal Activity
- Isoxazole derivatives, including those synthesized from isoxazole-4-carboxylic acids, exhibited significant antibacterial and antifungal activities, indicating their potential use in antimicrobial therapies (Dhaduk & Joshi, 2022).
Immunomodulatory Properties
- Immunomodulatory Effects
- A synthetic isoxazole derivative, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, showed immunomodulatory properties, suggesting its potential in autoimmune disease treatment or as a vaccine adjuvant (Drynda et al., 2015).
Antitubercular and Antimicrobial Research
- Antitubercular Agents
- Novel isoxazole clubbed 1,3,4-oxadiazole derivatives, including those derived from isoxazole-3-carboxylic acid, have shown good antimicrobial and antitubercular activities (Shingare et al., 2018).
Drug Development
- Development of S1P1 Receptor Agonists
- Isoxazole-containing compounds have been synthesized for potential use as S1P1 receptor agonists, with applications in preclinical toxicological studies (Hou et al., 2016).
Synthesis of Other Compounds
- Synthesis of α-Aminopyrrole Derivatives
- Isoxazole-4-carboxylic acid derivatives have been used in the synthesis of α-aminopyrrole derivatives, highlighting their utility in creating structurally diverse compounds (Galenko et al., 2019).
Chemical Synthesis
- Domino Transformation in Synthesis
- 5-Amino- or 5-alkoxyisoxazoles, including derivatives of isoxazole-4-carboxylic acid, have been used in domino reactions under metal relay catalysis to synthesize pyrrole-2,4-dicarboxylic acid derivatives (Galenko et al., 2015).
Biological Activity and Synthesis
- Inhibition of Xanthine Oxidase
- Synthesized 5-phenylisoxazole-3-carboxylic acid derivatives were analyzed for their xanthine oxidase inhibitory activity, showing potential as non-purine inhibitors (Wang et al., 2010).
Safety and Hazards
作用機序
Pharmacokinetics
- Information on absorption is not available . The volume of distribution is not reported. Details about metabolic pathways remain unknown. No specific data on excretion. The compound’s ADME (absorption, distribution, metabolism, and excretion) properties significantly impact its bioavailability.
生化学分析
Biochemical Properties
5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. This inhibition can lead to downstream effects on gene expression, as certain metabolic intermediates may accumulate or deplete, signaling the cell to adjust its gene expression profile accordingly.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux. For instance, the compound can inhibit enzymes involved in the synthesis of key metabolites, leading to changes in metabolite levels and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is critical for its biochemical effects, as it needs to reach specific sites within the cell to exert its activity.
Subcellular Localization
The subcellular localization of this compound is essential for its function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its activity can be modulated by its localization, as different cellular environments can influence its binding interactions and efficacy.
特性
IUPAC Name |
5-(4-cyanophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c12-6-7-1-3-8(4-2-7)10-5-9(11(14)15)13-16-10/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHRXDLHPHLFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258070 | |
| Record name | 5-(4-Cyanophenyl)-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375064-45-1 | |
| Record name | 5-(4-Cyanophenyl)-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Cyanophenyl)-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


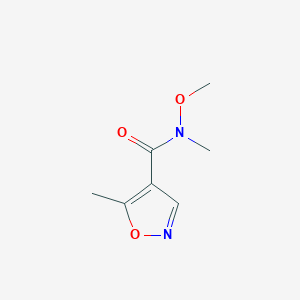
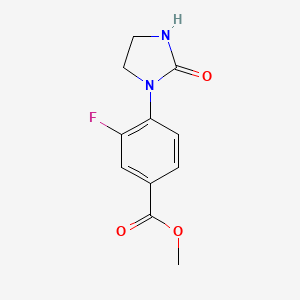
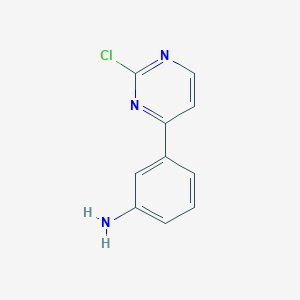
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1457245.png)
![2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine](/img/structure/B1457246.png)
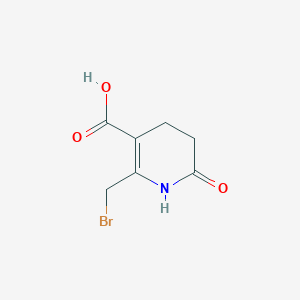

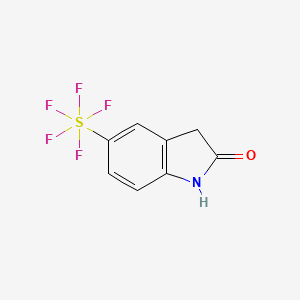

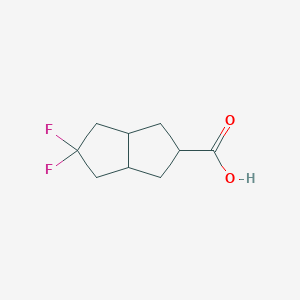
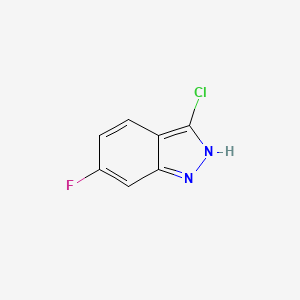
![2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1457257.png)
